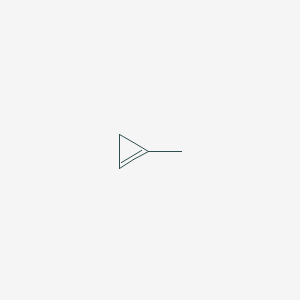

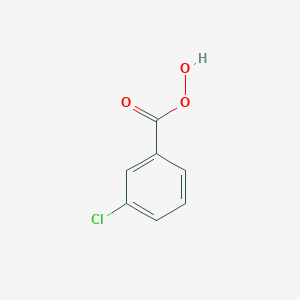

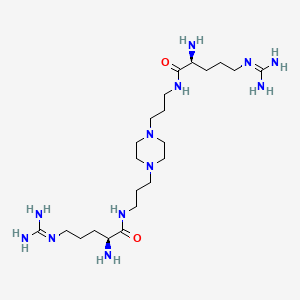

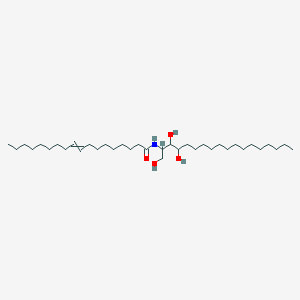

![molecular formula C27H34ClN7OS B608253 (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide CAS No. 1349719-98-7](/img/structure/B608253.png)

(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide

Overview

Description

Mechanism of Action

Target of Action

The primary target of (S)-JQ-35, also known as TEN-010, is the Bromodomain and Extra-Terminal (BET) family of bromodomain-containing proteins . These proteins are histone modification readers and transcriptional regulators .

Mode of Action

(S)-JQ-35 acts as an inhibitor of the BET family of proteins. It binds competitively to bromodomains, which are protein domains that recognize and bind to acetylated lysine residues on histone tails . This competitive binding inhibits the interaction of BET proteins with acetylated lysine histone motifs, transcription factors, transcription co-activators, and RNA polymerase II .

Biochemical Pathways

The inhibition of BET proteins by (S)-JQ-35 affects various biochemical pathways. BET proteins bind to enhancers with histone H3 acetylated at lysine 27 (H3K27Ac) and mediator complex subunit 1 in a cell type-specific manner. They also bind to promoter regions with the oncogenic transcription factors MYC and E2F1 in a cell type-common manner . The inhibition of these interactions by (S)-JQ-35 disrupts these pathways, leading to anti-proliferative effects in various types of cancer .

Pharmacokinetics

It’s worth noting that the pharmacokinetics of therapeutic monoclonal antibodies (mabs), which are similar in nature to (s)-jq-35, are usually predicted using non-human primates due to cost and throughput considerations .

Result of Action

The molecular and cellular effects of (S)-JQ-35’s action primarily involve the inhibition of cell proliferation in various types of cancer . By disrupting the function of BET proteins, (S)-JQ-35 can inhibit the transcription of genes that promote cell proliferation, thereby exhibiting potential antineoplastic activity .

Biochemical Analysis

Biochemical Properties

(S)-JQ-35 interacts with the BET family of bromodomain-containing proteins . These proteins play a crucial role in regulating gene expression. The interaction between (S)-JQ-35 and these proteins can influence various biochemical reactions within the cell .

Cellular Effects

(S)-JQ-35 has been shown to have effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of (S)-JQ-35 involves its binding interactions with the BET family of bromodomain-containing proteins . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-JQ-35 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (S)-JQ-35 can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

(S)-JQ-35 is involved in metabolic pathways that interact with various enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

(S)-JQ-35 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of (S)-JQ-35 and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

RO-6870810 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically involves the following steps:

Formation of the core structure: The core structure of RO-6870810 is synthesized through a series of reactions, including cyclization and functional group transformations.

Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions, ensuring the desired chemical properties and biological activity.

Final coupling reactions: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as temperature and solvent choice.

Industrial Production Methods

The industrial production of RO-6870810 involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

RO-6870810 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: Substitution reactions are commonly used to introduce or replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can result in analogs with different pharmacological properties .

Scientific Research Applications

RO-6870810 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a tool to study the role of BET proteins in chromatin remodeling and gene expression.

Biology: Researchers use RO-6870810 to investigate the biological pathways regulated by BET proteins and their impact on cell proliferation and differentiation.

Medicine: The compound is being explored as a potential therapeutic agent for various cancers, including acute myeloid leukemia, myelodysplastic syndrome, and multiple myeloma

Comparison with Similar Compounds

RO-6870810 is structurally similar to other BET inhibitors, such as (+)-JQ1 and CPI-203. it has optimized chemical and biological properties that enhance its efficacy and safety. The unique features of RO-6870810 include its high selectivity for BET proteins and its ability to disrupt chromatin remodeling more effectively .

List of Similar Compounds

(+)-JQ1: A well-known BET inhibitor with similar mechanisms of action.

CPI-203: Another BET inhibitor with potent anticancer activity.

RG6146: A compound structurally related to RO-6870810 with similar biological properties.

Biological Activity

The compound (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide , also known as JQ1 or its derivatives, has garnered attention in medicinal chemistry due to its biological activities, particularly as a bromodomain and extraterminal (BET) protein inhibitor. This article focuses on the biological activity of this compound, summarizing relevant research findings and case studies.

- Molecular Formula : C25H22ClN5O2S

- Molecular Weight : 491.99 g/mol

- CAS Number : 202590-98-5

- Solubility : Soluble in DMSO (20 mg/mL)

JQ1 functions primarily as a BET bromodomain inhibitor , specifically targeting BRD4. It has been shown to disrupt the interaction between BRD4 and acetylated histones, which is crucial for regulating gene expression associated with oncogenesis and viral replication. The compound exhibits a C50 value of 33 nM , indicating its potency in inhibiting BRD4 activity .

Anticancer Effects

JQ1 has demonstrated significant anticancer properties across various cancer types:

- Multiple Myeloma : Studies have indicated that JQ1 effectively inhibits the proliferation of multiple myeloma cells by inducing cell cycle arrest and apoptosis .

- Acute Myeloid Leukemia (AML) : The compound has been shown to suppress AML cell growth by targeting the transcriptional machinery associated with oncogenic drivers .

Anti-inflammatory and Cardioprotective Effects

In addition to its anticancer properties, JQ1 exhibits anti-inflammatory effects. It has been reported to reduce inflammation in various models by inhibiting the expression of pro-inflammatory cytokines. Furthermore, it has cardioprotective properties that may be beneficial in treating heart diseases .

HIV Research

JQ1 also plays a role in HIV research by promoting the reactivation of latent HIV reservoirs. It facilitates the recruitment of transcriptional machinery to the HIV promoter region, thereby enhancing viral transcription in latently infected cells . This mechanism is crucial for developing strategies aimed at eradicating HIV from reservoirs within the body.

Case Studies

Several studies highlight the effectiveness of JQ1 in different biological contexts:

- Study on Multiple Myeloma :

- HIV Latency Reversal :

Summary Table of Biological Activities

Properties

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34ClN7OS/c1-17-18(2)37-27-24(17)25(20-6-8-21(28)9-7-20)30-22(26-32-31-19(3)35(26)27)16-23(36)29-10-5-11-34-14-12-33(4)13-15-34/h6-9,22H,5,10-16H2,1-4H3,(H,29,36)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQXLRYFPSZKDU-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349719-98-7 | |

| Record name | JQ-35, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349719987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-6870810 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RO-6870810 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA3QN7788D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TEN-010 exert its anti-tumor activity in NMC?

A1: TEN-010 targets the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4. In NMC, a characteristic chromosomal translocation leads to the formation of a BRD4-NUT fusion protein. This fusion protein drives oncogenesis by promoting the transcription of genes involved in cell proliferation and survival [, ]. TEN-010 binds to the bromodomains of BRD4, preventing its interaction with acetylated lysine residues on histones. This disruption inhibits the BRD4-NUT fusion protein's ability to activate transcription, ultimately leading to the suppression of oncogenic gene expression and tumor growth [, ].

Q2: What is the significance of the reported clinical responses to TEN-010 in NMC patients?

A2: NMC is a rare and aggressive cancer with limited treatment options and a poor prognosis. The reported partial responses observed in NMC patients treated with TEN-010 are highly significant []. These findings represent the first documented instances of clinical benefit from a BET inhibitor in this disease, offering a potential breakthrough in NMC treatment. Moreover, these results validate preclinical studies demonstrating the efficacy of BET inhibitors in NMC models []. This clinical validation highlights TEN-010 as a promising therapeutic candidate for further investigation in NMC.

Q3: What are the future directions for research on TEN-010 in NMC?

A3: Further research is crucial to optimize the use of TEN-010 in NMC. This includes:

- Determining the optimal dosing regimen: The initial clinical trial explored different doses of TEN-010, and further studies are needed to define the dose that maximizes efficacy while minimizing toxicity [].

- Exploring combination therapies: Combining TEN-010 with other anti-cancer agents might enhance its effectiveness []. Preclinical studies could identify synergistic drug combinations to be evaluated in future clinical trials.

- Identifying biomarkers of response: Research is needed to identify biomarkers that can predict which patients are most likely to respond to TEN-010 treatment, enabling personalized therapy approaches [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.